molecular formula C19H16FN5O2 B2661425 1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one CAS No. 2309221-43-8

1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one

Cat. No.: B2661425
CAS No.: 2309221-43-8
M. Wt: 365.368
InChI Key: DNIWIRWZOBCQHG-UHFFFAOYSA-N
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Description

1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and pyrrole intermediates, followed by their coupling with a piperazine derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological targets and potential as a biochemical probe.

    Medicine: Exploring its potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine: A similar compound lacking the ketone group.

    1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperidine: A similar compound with a piperidine ring instead of piperazine.

Uniqueness

1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

The compound 1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one is an emerging molecule of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C16H19FN4O2
  • Molecular Weight : 318.352 g/mol
  • IUPAC Name : N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-pyrrol-1-ylacetamide

The compound features a complex structure that includes a piperazine ring, a pyrrol moiety, and a fluoropyrimidine unit, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, affecting processes like cell proliferation and apoptosis.
  • Receptor Modulation : It acts as a modulator of certain receptors, influencing downstream signaling cascades critical for various physiological responses.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntitumorInhibits proliferation of cancer cells and induces apoptosis
AntimicrobialExhibits antimicrobial properties against Gram-positive bacteria
Enzyme InhibitionPotential inhibition of key enzymes in metabolic pathways
Receptor ModulationModulates receptor activity impacting physiological responses

Case Study 1: Antitumor Effects

In vitro studies demonstrated that the compound significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial properties. It was particularly effective against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics. Initial findings suggest minimal toxicity at therapeutic doses; however, detailed toxicological studies are necessary to fully understand its safety profile.

Table 2: Pharmacokinetic Properties

PropertyValue
AbsorptionHigh
DistributionWide tissue distribution
MetabolismHepatic
ExcretionRenal

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(4-pyrrol-1-ylbenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c20-15-11-21-19(22-12-15)25-10-9-24(13-17(25)26)18(27)14-3-5-16(6-4-14)23-7-1-2-8-23/h1-8,11-12H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIWIRWZOBCQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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